molecular formula C16H17NOS B5484115 2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide

2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide

Cat. No. B5484115
M. Wt: 271.4 g/mol
InChI Key: UWTHVTQSGWYSAD-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide, also known as MPTA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MPTA belongs to the class of acetamide compounds and has a molecular weight of 295.44 g/mol.

Mechanism of Action

2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide exerts its biological activity by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by 2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide leads to a reduction in inflammation.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide inhibits the proliferation of cancer cells, induces apoptosis, and reduces the expression of inflammatory cytokines. In animal models, 2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide in lab experiments is its ability to selectively inhibit the activity of COX-2 and LOX, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using 2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide. One area of interest is the development of 2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of 2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide and its effects on other biological pathways.

Synthesis Methods

2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide can be synthesized through a series of chemical reactions. One of the commonly used methods involves the reaction of 2-bromoacetophenone with 2-methylthiophenol in the presence of a palladium catalyst. The resulting intermediate product is then reacted with methylamine to yield 2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide.

Scientific Research Applications

2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide has been found to exhibit various biological activities that make it a promising candidate for therapeutic applications. Some of the research areas where 2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide has been studied include cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

2-(2-methylphenyl)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-12-7-3-4-8-13(12)11-16(18)17-14-9-5-6-10-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTHVTQSGWYSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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